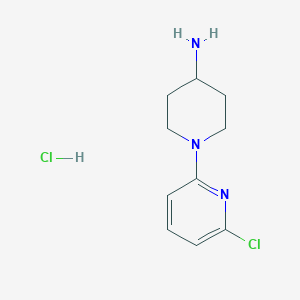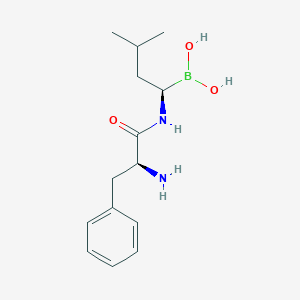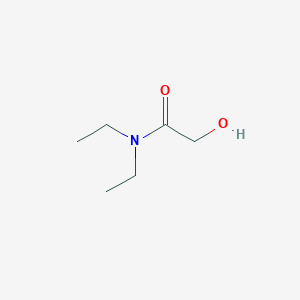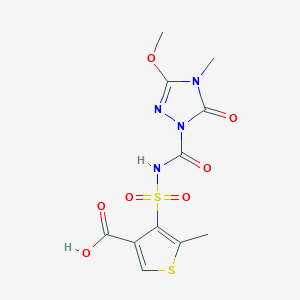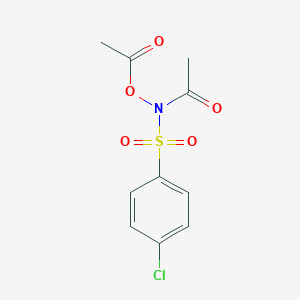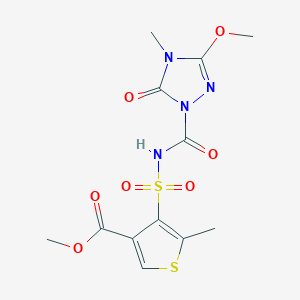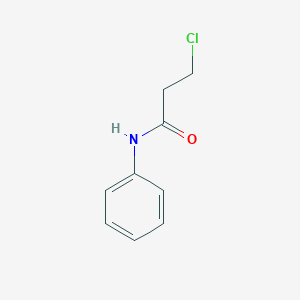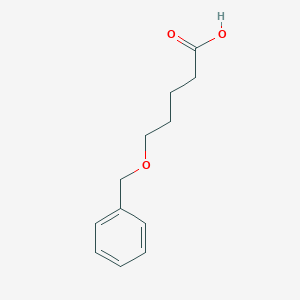
(25s)-26-Hydroxycholesterol
Descripción general
Descripción
“(25s)-26-Hydroxycholesterol” is synthesized by a mitochondrial P-450 enzyme that is widely distributed in tissues . It is involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway . It is known to accumulate in breast tissue and stimulate tumor growth via the estrogen receptor .
Synthesis Analysis
“(25s)-26-Hydroxycholesterol” is synthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus . A stereospecific synthesis of “(25R)-26-Hydroxycholesterol” beginning with pregnenolone has been described . The synthesis of “(25R)-26-Hydroxycholesterol” from diosgenin in four steps in 58% overall yield via a modified Clemmensen reduction followed by a Barton deoxygenation reaction has also been reported .
Molecular Structure Analysis
The molecular structure of “(25s)-26-Hydroxycholesterol” is complex. It is a hydroxysterol, a type of molecule derived from cholesterol. The molecule has a hydroxyl group at the 26th carbon position .
Chemical Reactions Analysis
“(25s)-26-Hydroxycholesterol” can inhibit both cholesterol synthesis and low-density lipoprotein (LDL) receptor activity . It is also known to inhibit DNA synthesis .
Aplicaciones Científicas De Investigación
Oxysterol Toxicity and Cell Damage
Research has shown that (25S)-26-Hydroxycholesterol, along with other cholesterol oxidation products (oxysterols), exhibits significant toxicity to human monocyte-macrophages in vitro. This oxysterol is found in human atherosclerotic lesions and is known for its cytotoxic potency. Its relevance in the death of macrophages observed in atherosclerosis has been discussed (Clare et al., 1995).
Effects on Arterial Myocytes
(25S)-26-Hydroxycholesterol has been studied for its impact on human and rat arterial myocytes. It was found to inhibit rat and human myocyte proliferation and cholesterol biosynthesis in a dose-dependent manner. Interestingly, this oxysterol showed distinct effects on the LDL receptor activity, suggesting potential pharmacological interest in atherogenesis (Corsini et al., 1995).
Role in Cholesterol Metabolism
The enzyme CYP3A has been identified as a significant synthesizer of (25S)-26-Hydroxycholesterol, influencing the regulation of lipid metabolism. This finding highlights the enzyme's importance in the production of this oxysterol and its potential role in lipid regulatory mechanisms (Honda et al., 2011).
Possible Biological Role
The exact biological role and mechanism of formation of (25S)-26-Hydroxycholesterol in vivo are still not well understood, despite its widespread use in pharmacological studies. Its regulation of cholesterol metabolism has been questioned, and recent reports suggest a more significant role in the regulation of immunity rather than cholesterol metabolism (Diczfalusy, 2013).
Biologic Activities and Metabolism
(25S)-26-Hydroxycholesterol is synthesized by a mitochondrial P-450 enzyme and is involved in bile acid synthesis. Its in vitro activities include inhibition of cholesterol synthesis and LDL receptor activity. However, the relationship between these activities and its physiological roles remains to be clarified (Javitt, 1990).
Association with Chronic Diseases
Elevated concentrations of this oxysterol have been observed in the lungs of patients with chronic obstructive pulmonary disease (COPD), suggesting its role in inflammation and neutrophil infiltration in airways (Sugiura et al., 2012). Additionally, its involvement in the pathogenesis of amyotrophic lateral sclerosis (ALS) has been indicated, where it mediates neuronal apoptosis in early disease stages (Kim et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of (25s)-26-Hydroxycholesterol is the β1-adrenergic receptor (AR) in the heart. This receptor plays a crucial role in cardiac function regulation .
Mode of Action
(25s)-26-Hydroxycholesterol interacts with its target, the β1-AR, by suppressing its responses. This suppression occurs at submicromolar levels and results in a decrease in the β-AR-mediated positive inotropic effect and enhancement of the Ca 2+ transient amplitude, without changing NO production .
Biochemical Pathways
The compound affects the β-adrenergic signaling pathway in the heart. It suppresses the β1-AR-dependent effects via engaging β3-AR, Gi protein, Gβγ, G protein-coupled receptor kinase, and β-arrestin . This mechanism can contribute to the inflammatory-related alterations in the atrial β-adrenergic signaling .
Pharmacokinetics
Pharmacokinetics generally involves understanding how the body affects a specific substance after administration .
Result of Action
The molecular and cellular effects of (25s)-26-Hydroxycholesterol’s action involve the modulation of cardiac β-adrenergic signaling. This modulation can lead to changes in heart regulation, such as blunting of the cardiac β-adrenergic receptor signaling .
Action Environment
The action of (25s)-26-Hydroxycholesterol can be influenced by various environmental factors. In general, the environment in which a drug is administered can impact its effectiveness .
Safety and Hazards
Direcciones Futuras
The interrelationships of the metabolic events of “(25s)-26-Hydroxycholesterol” require elucidation . The challenge is to quantify in a physiologic setting the magnitude of the pathway in different tissues and to further evaluate the biologic roles of all the intermediates that may function as ligands for orphan nuclear receptors or via other regulatory mechanisms .
Propiedades
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6S)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19+,21-,22-,23+,24-,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRJWMENCALJY-VICXTREFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(25s)-26-Hydroxycholesterol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (25S)-26-hydroxycholesterol synthesized?
A1: Several synthetic routes have been explored. One approach utilizes stigmasterol as a starting material, incorporating the necessary chirality for the steroidal side-chain through the use of (S)-(-)-ethyl 4-hydroxy-3-methylbutanoate. [, ] Another method employs yamogenin acetate, isolated from crude diosgenin acetate, as a precursor. []
Q2: Can you elaborate on the significance of the stereochemistry at the C-25 position?
A2: The stereochemistry at the C-25 position is crucial for biological activity. Research indicates that (25S)-steroidal acids, including (25S)-26-hydroxycholesterol, exhibit higher activity compared to their (25R)-counterparts. [] This highlights the importance of stereospecificity in the synthesis and biological evaluation of this compound.
Q3: What analytical techniques are employed to differentiate between (25R)- and (25S)-26-hydroxycholesterol?
A3: Several methods have been developed for the resolution and identification of these diastereoisomers. High-performance liquid chromatography (HPLC) has been successfully employed, both with [] and without [] derivatization. Additionally, 1H NMR analysis of the (+)- or (-)-MTPA esters of these diastereoisomers reveals distinctive signals for the 26-H proton, allowing for their differentiation. []
Q4: What is the biological relevance of (25S)-26-hydroxycholesterol?
A4: (25S)-26-hydroxycholesterol has been identified as a potent ligand for the DAF-12 receptor in Caenorhabditis elegans. [] This nuclear receptor plays a critical role in regulating development and lifespan in the nematode. [] Understanding the interaction between (25S)-26-hydroxycholesterol and DAF-12 provides valuable insights into aging and related processes.
Q5: How can the levels of (25S)-26-hydroxycholesterol be quantified in biological samples?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a sensitive and specific method for quantifying oxysterol nuclear receptor ligands, including (25S)-26-hydroxycholesterol. [] This technique allows researchers to study the compound's pharmacokinetics, distribution, and metabolism in various biological systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



